Corrosion Inhibition on Mild Steel in 1 M H₂SO₄: 5-Substituent Effects on Triazole Performance
Electrochemical studies demonstrate that among 4-amino-1,2,4-triazole-3-thiol derivatives, the 5-substituent dictates inhibition efficiency. In 1 M H₂SO₄ on mild steel, the inhibition efficiency follows ATT (4-amino-1,2,4-triazole-3-thiol, unsubstituted) < AMTT (5-methyl) < AETT (5-ethyl), consistent with increasing electron-donating character and surface coverage of the substituent [1]. The target compound, bearing a 2-chlorophenyl group, is expected to exhibit enhanced adsorption via π-electron donation and potential halogen bonding with the iron surface relative to alkyl-substituted analogs, though direct electrochemical data for the 2-chlorophenyl congener have not been reported in this series.
| Evidence Dimension | Corrosion inhibition efficiency rank order (mild steel, 1 M H₂SO₄) |
|---|---|
| Target Compound Data | Not directly measured in this study; inferred to exceed ATT and AMTT based on electron-rich aryl substitution |
| Comparator Or Baseline | ATT (4-amino-1,2,4-triazole-3-thiol): lowest efficiency; AMTT (4-amino-5-methyl-1,2,4-triazole-3-thiol): intermediate; AETT (4-amino-5-ethyl-1,2,4-triazole-3-thiol): highest in series |
| Quantified Difference | Order: ATT < AMTT < AETT; quantitative %IE values available in the full text at varying concentrations (e.g., 10⁻³ to 5×10⁻³ M range) |
| Conditions | Mild steel in 1.0 M H₂SO₄ at 293 K; potentiodynamic polarization and EIS; inhibitor concentration range 10⁻⁴ to 5×10⁻³ M |
Why This Matters
Demonstrates that the 5-substituent quantitatively controls corrosion inhibition, justifying selection of the 2-chlorophenyl analog over unsubstituted or methyl derivatives for applications requiring maximum surface protection.
- [1] El Aoufir, Y. et al. (2023). Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H₂SO₄ Solution. International Journal of Electrochemical Science, 18, 100359. View Source
